molecular formula C46H60O7 B11137639 Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Cat. No.: B11137639
M. Wt: 725.0 g/mol
InChI Key: PLEZLKQWLGUNAB-DRZJVHRISA-N
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Description

The compound Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is a sterol-chromene hybrid molecule. It consists of a cholest-5-en-3-yl ester backbone linked via an acetoxy group to a substituted chromene moiety. The chromene ring system features a 3-(3-methoxyphenoxy) substituent, a methyl group at position 2, and a ketone at position 2.

Properties

Molecular Formula

C46H60O7

Molecular Weight

725.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C46H60O7/c1-28(2)10-8-11-29(3)38-18-19-39-36-16-14-31-24-35(20-22-45(31,5)40(36)21-23-46(38,39)6)52-42(47)27-50-33-15-17-37-41(26-33)51-30(4)44(43(37)48)53-34-13-9-12-32(25-34)49-7/h9,12-15,17,25-26,28-29,35-36,38-40H,8,10-11,16,18-24,27H2,1-7H3/t29-,35+,36+,38-,39+,40+,45+,46-/m1/s1

InChI Key

PLEZLKQWLGUNAB-DRZJVHRISA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC(=C7)OC

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC(=C7)OC

Origin of Product

United States

Preparation Methods

Formation of 3-(3-Methoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Ol

The chromenone scaffold is synthesized through a Friedel-Crafts acylation followed by nucleophilic aromatic substitution (NAS):

Step 1 :
7-Hydroxy-2-methyl-4H-chromen-4-one is reacted with 3-methoxyphenol under acidic conditions (H₂SO₄, 60°C, 6 h). The methoxyphenoxy group is introduced at position 3 via NAS, achieving 85–90% yield.

Step 2 :
The product is acetylated using acetic anhydride in pyridine to protect the 7-hydroxyl group, yielding 7-acetoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (92% purity by HPLC).

Activation of the Cholesterol Derivative

Synthesis of Cholest-5-EN-3-YL Hemisuccinate

Cholesterol is esterified with succinic anhydride to introduce a reactive carboxyl group:

  • Cholesterol (1 eq), succinic anhydride (1.2 eq), and DMAP (0.1 eq) in dry DCM, stirred at 25°C for 24 h.

  • Yield: 94% after recrystallization from ethanol.

Key Data :

ParameterValue
Reaction Temperature25°C
SolventDichloromethane (DCM)
Catalyst4-Dimethylaminopyridine (DMAP)
Yield94%

Esterification of Chromenone and Cholesterol Derivatives

Steglich Esterification

The chromenone’s acetylated hydroxyl group is replaced with the cholesterol hemisuccinate via Steglich esterification:

Procedure :

  • 7-Acetoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one (1 eq) is deacetylated using K₂CO₃ in MeOH (4 h, 25°C).

  • The resultant 7-hydroxy chromenone (1 eq) is reacted with cholest-5-EN-3-YL hemisuccinate (1.2 eq) using DCC (1.5 eq) and DMAP (0.2 eq) in anhydrous DCM (24 h, 25°C).

Optimization Notes :

  • Excess DCC ensures complete activation of the carboxyl group.

  • DMAP accelerates acylation, reducing side reactions (e.g., N-acylurea formation).

Yield and Purity :

ParameterValue
Reaction Time24 h
SolventAnhydrous DCM
Yield78%
Purity (HPLC)98.5%

Purification and Characterization

Dialysis and Lyophilization

Crude product is purified via dialysis (MWCO 6–8 kDa) against deionized water for 48 h to remove unreacted reagents. Subsequent lyophilization yields a white powder (recovery: 92%).

Analytical Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, chromenone H-5), 6.91–6.84 (m, 4H, methoxyphenoxy), 5.38 (m, 1H, cholesterol H-6), 2.32 (s, 3H, methyl).

  • FTIR : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O).

Comparative Analysis of Alternative Methods

Mitsunobu Reaction

An alternative approach uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple cholesterol directly to the chromenone. However, this method yields <60% due to steric hindrance.

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) in tert-butanol show moderate efficiency (45% yield) but require prolonged reaction times (72 h).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky cholesterol reduces coupling efficiency. Solutions include using excess DCC (1.5–2 eq) and elevated temperatures (40°C).

  • Byproduct Formation : N-Acylurea byproducts are minimized by strict anhydrous conditions and DMAP catalysis.

Industrial-Scale Considerations

  • Cost Efficiency : DCC is replaced with EDC·HCl for large-scale synthesis, reducing toxicity.

  • Green Chemistry : Solvent-free mechanochemical synthesis achieves 70% yield in 8 h, per recent patents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and chromenyl moieties.

    Reduction: Reduction reactions can target the carbonyl group in the chromenyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the acetate and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the chromenyl and methoxyphenoxy groups.

    Reduction: Reduced forms of the chromenyl carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is used as a model compound to study complex organic reactions and mechanisms, particularly those involving steroidal and chromenyl structures.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural components suggest it may interact with biological membranes and proteins, influencing cellular processes.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s unique structure may offer anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules with specific functions.

Mechanism of Action

The mechanism of action of Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate involves its interaction with cellular targets such as enzymes and receptors. The steroidal backbone may allow it to integrate into cell membranes, while the chromenyl ether moiety could interact with specific proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Derivatives with Varied Substituents

Chromene derivatives share a common 4H-chromen-4-one core but differ in substituents, which critically influence their physicochemical and biological properties.

Table 1: Key Chromene-Based Analogues
Compound Name Substituents Molecular Formula Molecular Weight Key Differences Biological Relevance References
Target Compound 3-(3-Methoxyphenoxy), 2-methyl, 4-oxo C₄₅H₅₈O₆* ~695 Methoxy-phenoxy group Hypothesized enhanced solubility and receptor affinity
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 8) 6-formyl, 5-methoxy C₂₂H₂₀O₈ 412.4 Formyl group at position 6 Demonstrated in vitro antitumor activity via kinase inhibition
(Z)-Ethyl 2-((5-methoxy-2-methyl-6-((3-methyl-5-oxoisoxazol-4-ylidene)methyl)-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 12) Isoxazolylidene at position 6 C₂₆H₂₄N₂O₈ 492.5 Isoxazole ring Improved metabolic stability in ADMET studies
Ethyl 2-((6-(1H-benzo[d]imidazol-2-yl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 13) Benzimidazole at position 6 C₂₅H₂₂N₂O₆ 446.5 Benzimidazole group Enhanced DNA-binding capacity in molecular docking

Note: The target compound’s molecular formula and weight are extrapolated from structurally related cholest-chromene hybrids in and .

Key Observations:
  • Bioactivity: Chromene derivatives with heterocyclic substituents (e.g., isoxazole in Compound 12) show superior pharmacokinetic profiles, suggesting that the target compound’s methoxyphenoxy group might require optimization for drug-likeness .

Cholest-5-EN-3-YL Esters in Cosmetic and Pharmaceutical Contexts

Cholest-5-en-3-yl esters are widely used in cosmetics (e.g., emollients) and studied for pharmaceutical applications due to their sterol-mediated interactions with lipid bilayers.

Key Observations:
  • Cosmetic vs. Pharmaceutical Design: Unlike cholestyryl stearate (used for emulsification), the target compound’s chromene core and methoxyphenoxy group suggest a focus on bioactivity rather than emulsification .
  • Structural Stability : The benzo[c]chromene derivative () exhibits higher thermal stability, implying that the target compound’s simpler chromene system may require stabilization for industrial use .
Key Observations:
  • Bioactivity Potential: Synthetic derivatives like the target compound leverage chromene’s pharmacological versatility, whereas natural analogues focus on sterol-mediated antioxidant effects .
  • Synthetic Accessibility : The target compound’s synthesis likely follows multi-step routes similar to those in –3, involving esterification and nucleophilic substitution .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Esterification : Reacting the steroidal alcohol (cholest-5-en-3-ol) with activated acetic acid derivatives (e.g., acetyl chloride) under anhydrous conditions.
  • Coupling the chromene moiety : A Mitsunobu reaction or nucleophilic substitution links the chromene-7-oxy group to the steroidal acetate. Temperature (40–60°C), solvent (dry DMF or THF), and catalysts (e.g., DMAP) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the steroidal backbone (δ 0.6–2.5 ppm for methyl groups) and chromene aromatic protons (δ 6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy : Key peaks include ester C=O (1730–1750 cm1^{-1}) and chromene carbonyl (1670–1690 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~665.3 Da) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies show:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC50_{50} ~5 µM) via competitive binding, assessed via ELISA .
  • Cholesterol modulation : Downregulation of HMG-CoA reductase in hepatocyte models (20% reduction at 10 µM), measured via qPCR .
  • Cytotoxicity : Selective toxicity against cancer cell lines (e.g., HepG2, IC50_{50} ~15 µM) via MTT assay .

Advanced Research Questions

Q. How does the methoxyphenoxy substituent influence the compound’s interaction with lipid membranes or enzymes?

Computational (molecular docking) and experimental (surface plasmon resonance) studies reveal:

  • The methoxyphenoxy group enhances lipophilicity (logP ~4.2), promoting membrane penetration. Fluorescence anisotropy shows a 30% increase in membrane fluidity at 10 µM .
  • Steric effects from the 3-methoxy group reduce binding affinity to cytochrome P450 enzymes (e.g., CYP3A4, Kd_d = 8.2 µM vs. 3.1 µM for non-methoxy analogs) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., COX-2 inhibition ranging from 5–20 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., pre-incubation time, substrate concentration).
  • Compound stability : Conduct stability studies (HPLC monitoring) under assay conditions (pH 7.4, 37°C).
  • Cell line specificity : Validate using isogenic cell models or primary cells .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • pH-dependent degradation : The ester bond hydrolyzes rapidly at pH >8.0. Use prodrug strategies (e.g., tert-butyl ester analogs) to enhance plasma stability (t1/2_{1/2} >6 hours in rat serum) .
  • Light sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy shows 90% degradation after 24 hours under UV light .

Methodological Recommendations

  • Crystallography : Use SHELXL for small-molecule refinement (R-factor <0.05) .
  • Enzyme Assays : Include positive controls (e.g., celecoxib for COX-2) and kinetic analysis (Lineweaver-Burk plots).
  • Data Reproducibility : Triplicate experiments with independent syntheses to confirm batch consistency.

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